

What is Rifampicin-d11 and its chemical properties

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Compound of Interest

Compound Name: Rifampicin-d11

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An In-depth Technical Guide to Rifampicin-d11

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifampicin-d11 is the deuterium-labeled form of Rifampicin, a potent, broad-spectrum antibiotic.[1][2] Deuterated compounds are valuable tools in pharmaceutical research and development, primarily utilized as internal standards in quantitative analyses due to their similar chemical properties to the parent drug but distinct mass.[1] This guide provides a comprehensive overview of the chemical properties of **Rifampicin-d11**, its application in analytical methodologies, and the mechanism of action of its parent compound, Rifampicin.

Chemical and Physical Properties

Rifampicin-d11 is structurally identical to Rifampicin, with the exception of eleven hydrogen atoms being replaced by deuterium. This isotopic substitution results in a higher molecular weight.[3] While extensive experimental data for the physical properties of **Rifampicin-d11** are not readily available, the properties of Rifampicin serve as a close proxy.

Table 1: Chemical and Physical Properties of **Rifampicin-d11** and Rifampicin

Property	Rifampicin-d11	Rifampicin
Synonyms	Rifampin-d11, Rifamycin AMP-d11	Rifampin, Rifamycin AMP
Molecular Formula	C ₄₃ D ₁₁ H ₄₇ N ₄ O ₁₂ [3]	C ₄₃ H ₅₈ N ₄ O ₁₂ [4][5]
Molecular Weight	834.008 g/mol [3]	822.9 g/mol [5]
CAS Number	Not explicitly found	13292-46-1[4][5][6]
Appearance	Crystalline solid[7]	Red to orange crystalline powder[5]
Solubility	Data not available	Soluble in DMF (20 mg/ml), DMSO (3.3 mg/ml), and Ethanol (0.12 mg/ml).[4][7] Sparingly soluble in aqueous buffers.[7] pH-dependent solubility in aqueous solutions, with higher solubility at acidic pH.[8]
Melting Point	Data not available	183°C (decomposes)[9]
Storage	-20°C[7]	-20°C[7]

Application in Quantitative Analysis: Use as an Internal Standard

Rifampicin-d11 is primarily employed as an internal standard (IS) in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise measurement of Rifampicin in biological matrices.[2][10] The use of a stable isotope-labeled internal standard is a powerful technique to improve the accuracy and precision of analytical results by correcting for variations during sample preparation and analysis.[11][12]

Generalized Experimental Protocol for Quantitative Analysis using Rifampicin-d11 as an Internal Standard

The following protocol outlines a general workflow for the quantification of Rifampicin in a biological sample (e.g., plasma) using **Rifampicin-d11** as an internal standard with LC-MS/MS.

- Preparation of Standard and Quality Control (QC) Samples:
 - Prepare stock solutions of Rifampicin and **Rifampicin-d11** in a suitable organic solvent (e.g., methanol).[13]
 - Create a series of calibration standards by spiking blank biological matrix with known concentrations of Rifampicin.[14]
 - Prepare QC samples at low, medium, and high concentrations of Rifampicin in the same biological matrix.[15]
 - Add a fixed concentration of the **Rifampicin-d11** internal standard solution to all calibration standards and QC samples.[10]
- Sample Preparation:
 - To an aliquot of the unknown biological sample, add the same fixed concentration of the **Rifampicin-d11** internal standard solution.[10]
 - Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile or methanol).[13][14]
 - Vortex the mixture and centrifuge to pellet the precipitated proteins.[14]
 - Transfer the supernatant to a clean tube for analysis.[14]
- LC-MS/MS Analysis:
 - Inject the prepared samples onto a suitable liquid chromatography column (e.g., C18) for separation of Rifampicin and **Rifampicin-d11** from other matrix components.[14]
 - The separated compounds are then introduced into a tandem mass spectrometer.
 - The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Rifampicin and **Rifampicin-d11**. [13]

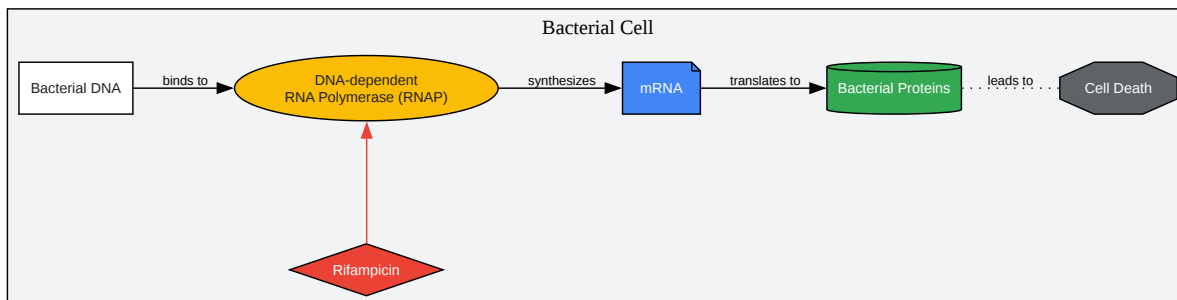
- Data Analysis:
 - Generate a calibration curve by plotting the ratio of the peak area of Rifampicin to the peak area of **Rifampicin-d11** against the concentration of Rifampicin for the calibration standards.[\[12\]](#)[\[16\]](#)
 - Determine the concentration of Rifampicin in the unknown samples by interpolating the peak area ratio of the unknown sample on the calibration curve.[\[12\]](#)

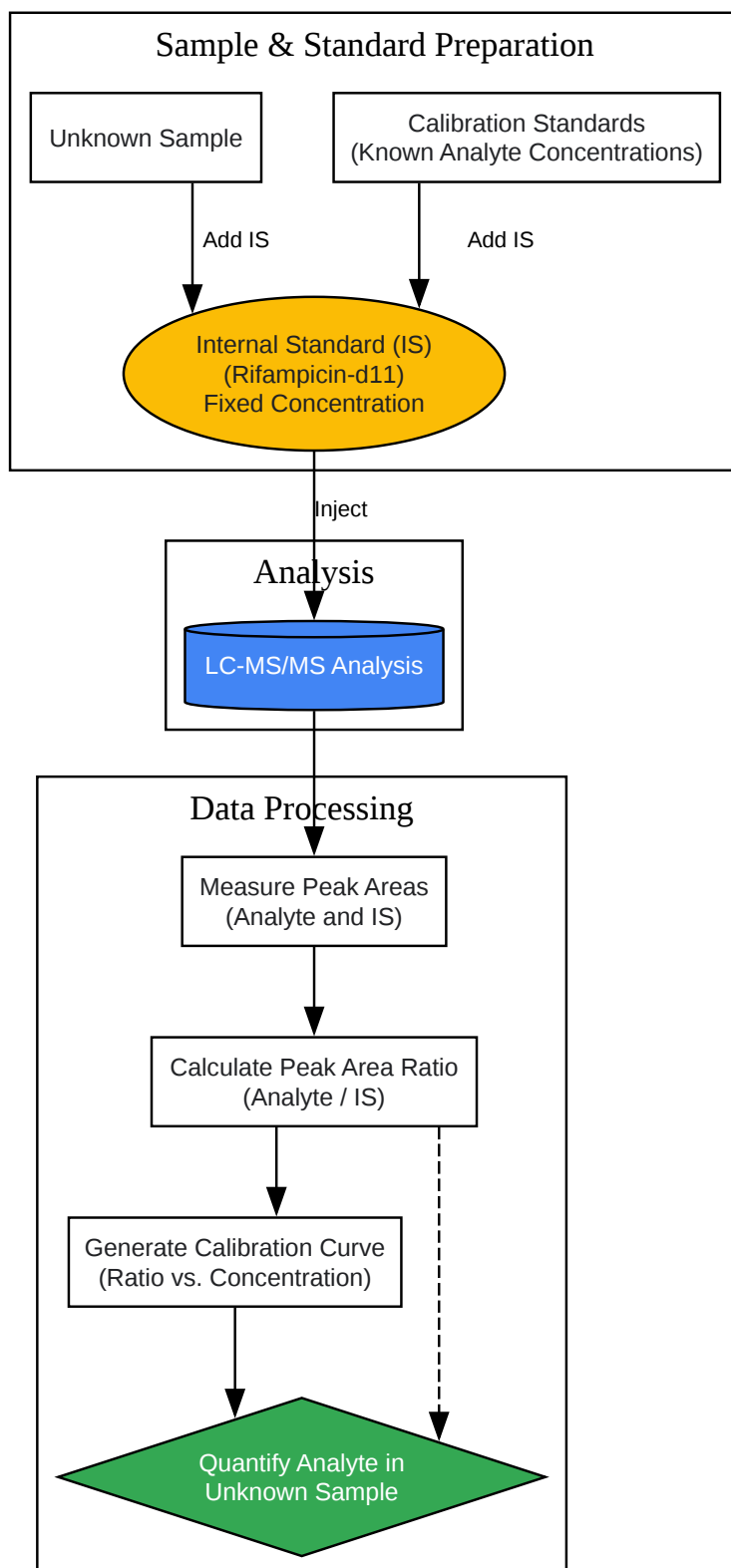
Mechanism of Action of Rifampicin

Rifampicin exerts its antibacterial effect by inhibiting bacterial DNA-dependent RNA polymerase.[\[1\]](#)[\[17\]](#)[\[18\]](#) This enzyme is crucial for the transcription of DNA into RNA, a vital step in protein synthesis.[\[17\]](#) Rifampicin binds to the β -subunit of the bacterial RNA polymerase, forming a stable complex.[\[1\]](#)[\[17\]](#) This binding physically blocks the elongation of the RNA chain, thereby preventing the synthesis of bacterial proteins and ultimately leading to cell death.[\[17\]](#) [\[19\]](#) A key advantage of Rifampicin is its high selectivity for the bacterial enzyme, as it does not significantly affect the corresponding mammalian enzymes.[\[1\]](#)[\[17\]](#)

Visualizations

Signaling Pathway: Inhibition of Bacterial Transcription by Rifampicin





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